Trichloro(dimethylsulfonio)boranuide
Overview
Mechanism of Action
Target of Action
The primary targets of Boron Trichloride Methyl Sulfide Complex are aldehydes and ketones in organic synthesis . It also interacts with various biomolecules, such as proteins .
Mode of Action
Boron Trichloride Methyl Sulfide Complex acts as a catalyst in the reaction of aldehydes and ketones with organometallic reagents . It forms a coordination compound that can interact with its targets to modulate their activity .
Biochemical Pathways
It is known to be involved in the synthesis of organic compounds , suggesting that it may influence various biochemical pathways related to these compounds.
Result of Action
The result of the action of Boron Trichloride Methyl Sulfide Complex is the catalysis of the reaction of aldehydes and ketones with organometallic reagents . This leads to the modulation of the activity of various biomolecules, such as proteins .
Preparation Methods
The preparation of boron trichloride methyl sulfide complex involves the reaction of boron trichloride with dimethyl sulfide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
BCl3+(CH3)2S→(CH3)2S⋅BCl3
Industrial production methods involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Boron trichloride methyl sulfide complex undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Addition Reactions: It can add to multiple bonds in organic molecules.
Catalytic Reactions: It acts as a catalyst in reactions involving aldehydes and ketones with organometallic reagents.
Common reagents used in these reactions include organometallic compounds, aldehydes, and ketones. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Boron trichloride methyl sulfide complex has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving aldehydes and ketones.
Biology: It interacts with biomolecules such as proteins to modulate their activity.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fine chemicals and materials
Comparison with Similar Compounds
Boron trichloride methyl sulfide complex can be compared with other similar compounds such as:
- Boron trifluoride methyl sulfide complex
- Boron tribromide methyl sulfide complex
- Boron trichloride dimethyl sulfide complex
These compounds share similar properties and applications but differ in their reactivity and specific uses. Boron trichloride methyl sulfide complex is unique due to its specific reactivity and the types of reactions it can catalyze .
Properties
IUPAC Name |
trichloro(dimethylsulfonio)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BCl3S/c1-7(2)3(4,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYUDLLOGOQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([S+](C)C)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BCl3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583460 | |
Record name | Trichloro[(methylsulfanyl)methane]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Boron trichloride methyl sulfide complex | |
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URL | https://haz-map.com/Agents/20365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5523-19-3 | |
Record name | Trichloro[(methylsulfanyl)methane]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boron trichloride methyl sulfide complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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